molecular formula C16H12FN3OS2 B3011409 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-41-2

4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B3011409
M. Wt: 345.41
InChI Key: JDIRAPXCBWSDPK-UHFFFAOYSA-N
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Description

Benzo[d]thiazole compounds have been studied for their potential as quorum sensing inhibitors of Gram-negative bacteria . They are known to inhibit bacterial cell-cell communication, which is a mechanism bacteria use to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .


Synthesis Analysis

The synthesis of similar compounds involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like 1H-NMR, 13C-NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-alkylation and N-alkenylation reactions have been performed to demonstrate the synthetic application of some of the secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques like 1H-NMR, 13C-NMR, and IR spectroscopy .

Scientific Research Applications

Anticancer Potential

A series of isoxazole derivatives including compounds related to 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated significant anti-cancer activity against various cancer cell lines such as Colo205, U937, MCF7, and A549. One of the compounds, identified as compound 20c, induced G2/M cell cycle arrest and promoted apoptosis in Colo205 cells through p53 activation and mitochondrial-dependent pathways, showcasing the potential for further biological testing in vivo for colon cancer models (Kumbhare et al., 2014).

Application in Alzheimer's Disease Research

Two radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease through PET imaging. These compounds exhibited high affinity for Aβ(1-42) aggregates, suggesting their utility as PET agents for detecting Aβ plaques in the living human brain, which is crucial for Alzheimer's disease research and diagnosis (Cui et al., 2012).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of compounds structurally related to 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has contributed to the development of novel compounds with potential applications. For example, the synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling has been explored, highlighting the versatility and potential utility of such compounds in various fields of chemistry and materials science (Shimizu et al., 2009).

Antimicrobial and Anticonvulsant Activities

Several studies have focused on synthesizing derivatives and evaluating their biological activities. For instance, the synthesis of new 1,2,4-triazole derivatives demonstrated good to moderate antimicrobial activities against test microorganisms, indicating potential applications in developing antimicrobial agents (Bektaş et al., 2010). Additionally, 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines derived from 5-methoxybenzo[d]thiazol-2-amine showed anticonvulsant activity, indicating potential for therapeutic applications (Zhang et al., 2010).

Safety And Hazards

While specific safety and hazard information for the compound you’re interested in isn’t available, similar compounds have been evaluated for their anti-inflammatory activity and were considered safe .

Future Directions

Future research could focus on further understanding the mechanism of action of these compounds and their potential applications in treating bacterial infections . Additionally, the development of new synthetic methods for these compounds could also be a focus .

properties

IUPAC Name

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c1-2-21-10-6-4-8-12-14(10)19-16(23-12)20-15-18-13-9(17)5-3-7-11(13)22-15/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIRAPXCBWSDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

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